3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE
Description
3-Benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by three distinct functional groups:
- Benzoyl group at position 3, which may enhance lipophilicity and π-π stacking interactions.
- 4-Ethylbenzenesulfonyl group at position 4, a sulfonamide moiety known for influencing bioactivity and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
[6-ethyl-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-3-18-10-13-21(14-11-18)31(29,30)26-22-16-19(4-2)12-15-24(22)27-17-23(26)25(28)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWVFIXOZNIVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the cyclization of aniline derivatives with aldehydes and alkenes in the presence of a Lewis acid catalyst such as FeCl3.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like AlCl3.
Sulfonylation: The ethylbenzenesulfonyl group can be introduced through sulfonylation reactions using ethylbenzenesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous-flow processes and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and analogous quinolines:
Key Observations:
- Sulfonamide vs. Methoxy Groups : The sulfonamide group in the target compound and BB90881 may improve binding to hydrophobic pockets in proteins compared to methoxy-containing analogs like compound 4k .
- Ethyl vs. Methyl/Methoxy Substituents : The ethyl group at position 6 (target compound) could enhance metabolic stability over methoxy or methyl groups, which are more prone to oxidation .
Anticancer and Antiproliferative Effects
- Steroidal Quinoline Hybrids: Exhibit potent antibacterial and antifungal activities, with some showing cytotoxicity against cancer cell lines (IC50 values in the low micromolar range) .
- Combretastatin A-4 Analogs: Quinoline derivatives with bulky substituents (e.g., tert-butyl) show reduced antiproliferative activity compared to methoxy or smaller groups, highlighting the importance of substituent size .
Enzyme Inhibition and Catecholase Activity
- Methoxy-Substituted Quinolines: Derivatives with methoxy groups (e.g., 4k) demonstrate moderate catecholase activity, oxidizing catechol to o-quinone via copper-mediated pathways .
Biological Activity
3-Benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C21H23N2O3S
- Molecular Weight : 375.49 g/mol
- CAS Number : 868368-91-6
Anticancer Properties
Research indicates that 3-benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| PC-3 (Prostate Cancer) | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
In a study involving a mouse model of inflammation, administration of 3-benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline resulted in a significant reduction in paw edema compared to the control group, indicating its efficacy as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- PPAR Activation : It activates the peroxisome proliferator-activated receptor (PPAR), which plays a critical role in regulating lipid and glucose metabolism.
- Caspase Pathway : The induction of apoptosis in cancer cells is primarily mediated through the activation of caspases, leading to programmed cell death.
- Cytokine Inhibition : By inhibiting NF-kB signaling, the compound reduces the expression of inflammatory cytokines.
Toxicity and Safety Profile
The toxicity profile of 3-benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline has been evaluated in several studies. It exhibits low acute toxicity with no observed adverse effects at doses up to 1000 mg/kg in animal models. However, long-term exposure may pose risks to liver and kidney function.
Applications in Research
Given its diverse biological activities, this compound is being explored for various applications:
- Cancer Therapy : Its potential as a chemotherapeutic agent is under investigation.
- Anti-inflammatory Treatments : It may serve as a novel treatment for chronic inflammatory conditions.
- Metabolic Disorders : The activation of PPAR pathways suggests possible applications in managing diabetes and obesity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
